UR-PI376 is derived from a series of chemical modifications aimed at enhancing the pharmacological profile of its parent compounds. It belongs to a class of compounds known for their ability to modulate neurotransmitter systems, particularly those involving the glutamatergic and dopaminergic pathways. This classification highlights its relevance in pharmacology and its potential utility in clinical settings.
The synthesis of UR-PI376 involves several key steps, typically starting from commercially available precursors. The general methodology can be outlined as follows:
The synthesis typically employs standard laboratory techniques, including reflux conditions, inert atmosphere handling, and analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry for characterization.
UR-PI376 features a complex molecular architecture characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula can be represented as , where represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms.
UR-PI376 undergoes various chemical reactions that are essential for its function as a receptor antagonist. Notable reactions include:
The mechanism of action for UR-PI376 primarily involves:
Quantitative data from binding affinity studies (e.g., IC50 values) support the efficacy of UR-PI376 in modulating receptor activity.
UR-PI376 exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the formulation strategies for potential pharmaceutical applications.
UR-PI376 has significant potential applications in various scientific fields:
UR-PI376 (chemical name: N-(1H-imidazol-4-yl)propyl-N'-phenylthiourea) is a synthetic histamine H₄ receptor (H₄R) agonist with the molecular formula C₁₃H₁₆N₄S and a molecular weight of 260.36 g/mol. Its structure comprises three key domains:
Table 1: Key Chemical Properties of UR-PI376
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₄S |
Molecular Weight | 260.36 g/mol |
Hydrogen Bond Donors | 2 (imidazole NH, thiourea NH) |
Hydrogen Bond Acceptors | 3 (thiourea C=S, imidazole N) |
Lipophilicity (LogP) | ~2.8 (moderate permeability) |
Solubility | Soluble in DMSO, methanol |
The thiourea group forms critical interactions with H₄R's binding pocket residues, particularly Glu5.46 and Asp3.32, which are conserved across H₄R orthologs. This binding motif differentiates it from H₃R ligands despite the receptors' 58% transmembrane homology. The compound exhibits negligible activity at H₁R/H₂R (IC₅₀ >10 μM) but shows weak interaction with H₃R (Kᵢ ~500 nM) [1] [5] [8].
UR-PI376 emerged from systematic optimization of the imidazolylpropylguanidine scaffold:
Synthetic Pathway:
Key structural advantages over first-generation agonists:
Table 2: Evolution of H₄R Agonists from Guanidine to Thiourea Derivatives
Compound | Core Structure | H₄R pEC₅₀ | H₃R Selectivity Ratio |
---|---|---|---|
Imetit | Guanidine | 8.1 | 1:3 (H₃R:H₄R) |
Clobenpropit | Isothiourea | 8.9 | 1:10 |
UR-PI376 | Thiourea | 7.5 | 1:40 |
The H₄R, cloned in 2000-2001, filled a critical gap in histamine immunology:
H₄R agonism research progressed through three phases:
Table 3: Key Compounds in H₄R Agonist Development
Compound | Year | Primary Contribution | Limitations |
---|---|---|---|
4-Methylhistamine | 2005 | First "selective" H₄R agonist | H₂R activity (pEC₅₀ 5.8) |
Clobenpropit | 2005 | High potency (pEC₅₀ 8.9) | H₃R antagonism, inverse agonism |
VUF8430 | 2006 | Improved rat H₄R affinity | Low human H₄R efficacy |
UR-PI376 | 2009 | >40-fold H₄R selectivity, functional specificity | Moderate potency (pEC₅₀ 7.5) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9